molecular formula C11H11ClN2 B1380876 1-(3-Aminophenyl)pyridin-1-ium chloride CAS No. 117506-55-5

1-(3-Aminophenyl)pyridin-1-ium chloride

Cat. No.: B1380876
CAS No.: 117506-55-5
M. Wt: 206.67 g/mol
InChI Key: INWADBRVXZTPGN-UHFFFAOYSA-M
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Description

1-(3-Aminophenyl)pyridin-1-ium chloride is a pyridinium salt, characterized by the presence of a pyridine ring substituted with an aminophenyl group and a chloride ion. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Aminophenyl)pyridin-1-ium chloride can be synthesized through the reaction of 3-aminophenylpyridine with hydrochloric acid. The reaction typically involves the following steps:

  • Dissolution of 3-aminophenylpyridine in an appropriate solvent such as ethanol.
  • Addition of hydrochloric acid to the solution.
  • Stirring the mixture at room temperature until the formation of the pyridinium salt is complete.
  • Isolation and purification of the product through filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Aminophenyl)pyridin-1-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the pyridinium salt to its corresponding pyridine derivative.

    Substitution: The aminophenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens, nitrating agents, and sulfonating agents.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Pyridine derivatives.

    Substitution: Substituted aminophenylpyridinium salts.

Scientific Research Applications

1-(3-Aminophenyl)pyridin-1-ium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological processes and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1-(3-Aminophenyl)pyridin-1-ium chloride can be compared with other pyridinium salts, such as:

    1-(4-Aminophenyl)pyridin-1-ium chloride: Similar structure but with the amino group at the para position.

    1-(3-Methylphenyl)pyridin-1-ium chloride: Contains a methyl group instead of an amino group.

    1-(3-Hydroxyphenyl)pyridin-1-ium chloride: Features a hydroxy group in place of the amino group.

Uniqueness: this compound is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-pyridin-1-ium-1-ylaniline;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N2.ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;/h1-9H,12H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INWADBRVXZTPGN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)C2=CC=CC(=C2)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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